molecular formula C10H11ClN2O3 B2632699 3-(4-Amino-2-chlorobenzamido)propanoic acid CAS No. 1189749-56-1

3-(4-Amino-2-chlorobenzamido)propanoic acid

Cat. No.: B2632699
CAS No.: 1189749-56-1
M. Wt: 242.66
InChI Key: HYKDWQHRQYSVTB-UHFFFAOYSA-N
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Description

3-(4-Amino-2-chlorobenzamido)propanoic acid is an amino acid derivative with the molecular formula C10H11ClN2O3 and a molecular weight of 242.66 g/mol.

Preparation Methods

The synthesis of 3-(4-Amino-2-chlorobenzamido)propanoic acid typically involves the reaction of amines or amino acid esters with benzoxazine derivatives or the DCC (dicyclohexylcarbodiimide) coupling of 2-substitutedbenzamido benzoic acid with amines or amino acid esters . The reaction conditions often include the use of dry pyridine under reflux for about 12 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-(4-Amino-2-chlorobenzamido)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, particularly electrophilic substitution due to the presence of the benzene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Amino-2-chlorobenzamido)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research has shown its potential in developing new therapeutic agents, particularly in cancer treatment due to its antiproliferative activity.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Amino-2-chlorobenzamido)propanoic acid involves its interaction with specific molecular targets and pathways. It acts as an agonist for the human sigma-1 receptor, which is involved in various cellular processes, including cell proliferation and apoptosis . The binding of this compound to the sigma-1 receptor can modulate these processes, leading to its observed biological effects.

Comparison with Similar Compounds

3-(4-Amino-2-chlorobenzamido)propanoic acid can be compared with other similar compounds, such as:

    3-Amino-3-(4-chlorophenyl)propanoic acid: Similar in structure but lacks the benzamido group.

    N-Alkyl-2-(substitutedbenzamido)benzamides: These compounds have similar benzamido groups but differ in their alkyl substitutions.

The uniqueness of this compound lies in its specific structure, which allows it to interact uniquely with molecular targets like the sigma-1 receptor, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[(4-amino-2-chlorobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-8-5-6(12)1-2-7(8)10(16)13-4-3-9(14)15/h1-2,5H,3-4,12H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKDWQHRQYSVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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